1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
Description
Properties
IUPAC Name |
1,3,4-trimethyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)11-12(9)3/h4H,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGJHAAHGAZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NN2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound featuring a unique pyrazolo-pyridine structure, with a pyrazole ring fused to a pyridine ring. Three methyl groups at the 1, 3, and 4 positions, along with a ketone group at position 6, give this compound its unique chemical properties. It has a molecular formula of C₉H₁₁N₃O and a molecular weight of approximately 163.20 g/mol. The presence of nitrogen atoms in its structure contributes to its chemical reactivity, making it a versatile compound for synthetic applications in medicinal chemistry and material science.
Potential Applications
Research indicates that this compound exhibits significant biological activities and potential therapeutic applications:
- Enzyme Inhibition The compound can bind to enzymes like Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its function and showing antituberculotic activity.
- Anxiolytic and Anticonvulsant Structurally similar compounds such as Etazolate, Tracazolate and Cartazolate exhibit anxiolytic and anticonvulsant effects.
- Cancer Research The compound induces apoptosis through caspase activation (caspase 9 and 3) and modulates pathways involved in cell survival and death. It can suppress NF-κB expression and promote pro-apoptotic factors like p53 and Bax.
Chemical Properties and Reactions
The chemical reactivity of this compound is attributed to the nitrogen atoms in its structure, which allows it to undergo reactions such as:
- Alkylation
- Acylation
- Arylation
Mechanism of Action
The mechanism of action of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its function and exhibiting antituberculotic activity . The presence of hydrogen bond acceptor and donor groups facilitates these interactions, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares structural features and physical properties of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one with related derivatives:
Key Observations :
- Methyl vs. Aryl Substituents : The 1,3,4-trimethyl derivative lacks aromatic substituents (e.g., phenyl in 8a or 8e), resulting in lower melting points compared to aryl-substituted analogs (e.g., 8e: 276°C). Methyl groups reduce intermolecular π-π stacking but increase lipophilicity .
- Electron-Withdrawing Groups: Derivatives with cyano (8a, 8e) or trifluoromethyl () substituents exhibit higher reactivity in electrophilic substitutions due to electron-deficient aromatic systems. The 1,3,4-trimethyl compound, with electron-donating methyl groups, is less reactive in such contexts .
Spectral and Analytical Data
- ¹H NMR : Methyl groups in 1,3,4-trimethyl derivatives appear as singlets at δ 2.4–2.6, while aryl protons in phenyl-substituted analogs resonate at δ 7.2–8.1. NH protons (δ ~10.5) are broad due to hydrogen bonding .
- MS (ESI): Molecular ion peaks for methylated derivatives (e.g., [M+H]⁺ = 228) differ significantly from cyanophenyl analogs (e.g., 8a: m/z 349 [M+Na]⁺) .
Biological Activity
1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound notable for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₉H₁₁N₃O
Molecular Weight : 163.20 g/mol
Structure : The compound features a fused pyrazole and pyridine ring system with three methyl groups at the 1, 3, and 4 positions of the pyrazole ring. This unique structure enhances its lipophilicity and reactivity in biological systems.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to bind to enzymes such as Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its function and demonstrating antituberculotic activity .
- Cellular Pathways : In cancer studies, the compound appears to induce apoptosis through caspase activation (caspase 9 and 3) and modulates pathways involved in cell survival and death. This includes suppression of NF-κB expression and promotion of pro-apoptotic factors like p53 and Bax .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| 1-Methylpyrazolo[3,4-b]pyridin-6-one | Contains only one methyl group | Less lipophilic than the trimethyl variant |
| 1-Acetylpyrazolo[3,4-b]pyridin-6-one | Acetyl group instead of methyl groups | Different reactivity profile due to acetyl group |
| 2-Aminopyrazolo[3,4-b]pyridin-6-one | Amino group substitution | Enhanced solubility and potential for hydrogen bonding |
Study on Anticancer Activity
A notable study evaluated the anticancer activity of various pyrazolo derivatives against MCF-7 cells. The results indicated that compounds similar to this compound had IC50 values significantly lower than those of standard chemotherapeutics. The study emphasized the importance of structural modifications for enhancing biological activity .
Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, derivatives were synthesized and tested against multiple bacterial strains. The findings revealed that specific modifications to the pyrazole ring could enhance antibacterial efficacy significantly compared to earlier derivatives .
Q & A
Q. What are the common synthetic routes for 1,3,4-trimethyl-pyrazolo[3,4-b]pyridin-6-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) using aldehydes, Meldrum’s acid, and pyrazole derivatives. For example, PEG-400 as a recyclable solvent enables a three-component reaction with mild conditions (70–80°C), achieving yields of 75–85% . Alternatively, molecular iodine (10 mol%) catalyzes domino reactions between aromatic aldehydes, 4-hydroxycoumarin, and 3-aminopyrazoles, producing fused derivatives with yields up to 88% . Key considerations include solvent recyclability, catalyst toxicity, and regioselectivity control during cyclization.
Q. How is the structural characterization of this compound performed to confirm regiochemistry and tautomeric forms?
- Methodological Answer : Characterization involves:
- NMR : and NMR identify substituent positions and keto-enol tautomerism (e.g., enolic proton at δ 12–13 ppm and carbonyl carbons at δ 165–175 ppm) .
- Elemental Analysis : Combustion analysis verifies molecular formulas (e.g., CHNO) with <0.4% deviation .
- X-ray Crystallography : SHELXL refines crystal structures to resolve methyl group positions and hydrogen-bonding networks .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer : Screening in cancer cell lines (e.g., MCF-7, A549) reveals antiproliferative activity (IC 2–20 µM) via microtubule stabilization . Dose-response assays are conducted with 72-hour incubations, followed by MTT or SRB staining. Positive controls (e.g., paclitaxel) and structure-activity relationship (SAR) models validate target specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize anticancer activity in pyrazolo[3,4-b]pyridin-6-one derivatives?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF) at position 4 enhance cytotoxicity by 3–5-fold compared to methyl groups .
- Heterocyclic Fusion : Thiazolidinone or quinoxaline moieties at position 3 improve solubility and bioavailability (logP reduction from 3.2 to 2.5) .
- Machine Learning : Random Forest models trained on 200+ derivatives predict activity cliffs, prioritizing analogs with balanced hydrophobicity and hydrogen-bond donors .
Q. What strategies address low solubility and metabolic instability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Esterification of the 6-keto group (e.g., ethyl carbonate derivatives) increases aqueous solubility by 10-fold .
- Formulation : PEGylated nanoparticles (size: 100–150 nm) enhance plasma half-life from 2 to 8 hours in murine models .
- Metabolic Profiling : LC-MS/MS identifies cytochrome P450-mediated oxidation as the primary degradation pathway, guiding deuterium incorporation at vulnerable sites .
Q. How do crystallographic challenges arise during structural refinement, and how are they resolved?
- Methodological Answer : Twinning and disorder in methyl groups complicate refinement. Strategies include:
- SHELXL Tools : Using TWIN/BASF commands to model pseudo-merohedral twinning (R-factor reduction from 0.15 to 0.08) .
- High-Resolution Data : Synchrotron radiation (λ = 0.7 Å) resolves electron density ambiguities for methyl orientations .
Q. How can contradictions in biological data (e.g., varying IC across studies) be systematically resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and incubation times to minimize variability .
- Off-Target Profiling : Kinase inhibition assays (e.g., Eurofins Panlabs) identify promiscuous binding to ABL1 or FLT3, explaining discrepancies .
- Meta-Analysis : Pool data from 10+ studies using Bayesian regression to adjust for batch effects .
Q. What computational models predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : AutoDock Vina positions the 6-keto group in tubulin’s paclitaxel-binding pocket (ΔG = −9.2 kcal/mol) .
- ADME Prediction : SwissADME estimates moderate BBB permeability (logBB = −0.5) and CYP3A4 liability (probability = 0.7) .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with β-tubulin’s Thr274 residue, guiding mutagenesis experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
